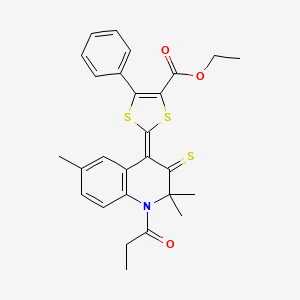

ethyl (2Z)-5-phenyl-2-(2,2,6-trimethyl-1-propanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4-carboxylate

Description

This compound is a complex heterocyclic system featuring a quinoline core fused with a 1,3-dithiole ring. The structure is characterized by:

- A quinoline moiety substituted with 2,2,6-trimethyl, propanoyl, and thioxo groups at positions 1, 3, and 4, respectively.

- A 1,3-dithiole-4-carboxylate group at position 2, with a phenyl substituent at position 5 and an ethyl ester at the carboxylate.

- The (2Z) configuration indicates the stereochemistry of the exocyclic double bond between the quinoline and dithiole rings.

This compound’s synthesis likely involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and oxidation, similar to methodologies described for analogous heterocycles .

Properties

Molecular Formula |

C27H27NO3S3 |

|---|---|

Molecular Weight |

509.7 g/mol |

IUPAC Name |

ethyl (2Z)-5-phenyl-2-(2,2,6-trimethyl-1-propanoyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4-carboxylate |

InChI |

InChI=1S/C27H27NO3S3/c1-6-20(29)28-19-14-13-16(3)15-18(19)21(24(32)27(28,4)5)26-33-22(17-11-9-8-10-12-17)23(34-26)25(30)31-7-2/h8-15H,6-7H2,1-5H3/b26-21- |

InChI Key |

FDHKIYTZMMVFRW-QLYXXIJNSA-N |

Isomeric SMILES |

CCC(=O)N1C2=C(C=C(C=C2)C)/C(=C/3\SC(=C(S3)C(=O)OCC)C4=CC=CC=C4)/C(=S)C1(C)C |

Canonical SMILES |

CCC(=O)N1C2=C(C=C(C=C2)C)C(=C3SC(=C(S3)C(=O)OCC)C4=CC=CC=C4)C(=S)C1(C)C |

Origin of Product |

United States |

Biological Activity

Ethyl (2Z)-5-phenyl-2-(2,2,6-trimethyl-1-propanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4-carboxylate is a complex organic compound with potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

It features a dithiole core, which is known for its diverse biological activities. The presence of the phenyl ring and various substituents contributes to its potential pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dithiole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species .

Table 1: Antimicrobial Activity of Dithiole Derivatives

| Compound Name | Target Pathogen | Activity Level |

|---|---|---|

| Compound A | MRSA | High |

| Compound B | Candida auris | Moderate |

| Ethyl Dithiole | E. faecium | High |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. These studies suggest that the compound can scavenge free radicals effectively due to the presence of sulfur atoms in its structure .

Table 2: Antioxidant Assays Results

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

| FRAP Assay | 20 |

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of this compound against cancer cell lines have shown promising results. The compound exhibited selective toxicity towards certain cancer cells while sparing normal cells. This selective activity is crucial for developing effective anticancer therapies .

Table 3: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Selectivity Index |

|---|---|---|

| HeLa | 15 | 5 |

| MCF7 | 20 | 4 |

| Normal Fibroblasts | >100 | - |

Case Studies

A case study involving the synthesis and biological evaluation of similar dithiole derivatives highlighted their potential as novel antimicrobial agents. Researchers synthesized several derivatives and tested them against resistant strains of bacteria and fungi. The results indicated that modifications in the side chains significantly influenced biological activity .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to ethyl (2Z)-5-phenyl-2-(2,2,6-trimethyl-1-propanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4-carboxylate. For instance:

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It targets specific pathways involved in cancer cell survival and growth.

- Case Studies : In vitro studies have shown that derivatives of this compound can significantly reduce cell viability in breast cancer models, demonstrating IC50 values in the micromolar range .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacterial strains and fungi:

- Efficacy : Studies report that similar dithiole compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes .

Material Science Applications

This compound may also find applications in material science:

Photovoltaic Devices

The compound's unique electronic properties make it a candidate for use in organic photovoltaic devices:

- Performance Metrics : Preliminary studies indicate that incorporating similar dithiole compounds into polymer blends can enhance charge transport properties and improve overall device efficiency .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Synthesis Method | Application Area |

|---|---|---|---|

| Ethyl Dithiole | Anticancer | Multi-step synthesis | Medicinal Chemistry |

| Quinoline Derivative | Antimicrobial | Condensation reactions | Pharmaceutical |

| Dithiole-based Polymer | Photovoltaic efficiency | Polymer blending | Material Science |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Synthetic Flexibility :

- The target compound’s synthesis shares similarities with triazole derivatives (e.g., nucleophilic substitution with α-halogenated ketones) but requires additional steps for dithiole ring formation .

- Unlike nitroimidazole derivatives, which employ TDAE-mediated coupling , the target compound’s synthesis may involve metal-free conditions due to sulfur’s nucleophilicity.

Structural Uniqueness: The 1,3-dithiole ring introduces distinct electronic properties (e.g., redox activity) compared to triazoles or imidazoles, which lack sulfur heteroatoms . The quinoline-thioxo moiety may enhance π-π stacking interactions, contrasting with the planar triazole systems in .

Crystallographic Challenges: While SHELX and WinGX are standard for small-molecule refinement , the target compound’s conformational flexibility (due to the dithiole ring) may complicate crystallographic analysis. Similar quinoline derivatives often exhibit puckered conformations, as described by Cremer-Pople coordinates .

Functional Potential: The ethyl carboxylate group offers derivatization opportunities akin to benzodioxan-carboxylate hybrids in , suggesting utility in prodrug design. The thioxo group may act as a hydrogen-bond acceptor, analogous to sulfonyl groups in triazole derivatives , but with weaker directional preferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.